molecular formula C15H18NO4- B1599468 (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid CAS No. 244205-60-5

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Cat. No.: B1599468
CAS No.: 244205-60-5
M. Wt: 276.31 g/mol
InChI Key: VMOVYASDUSWBOL-XHDPSFHLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: is a complex organic compound characterized by its cyclopropane ring, phenyl group, and tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The cyclopropane ring can be reduced to form a cyclopropane derivative.

  • Substitution: : The Boc group can be removed under acidic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Acidic conditions, such as hydrochloric acid (HCl), are typically employed to remove the Boc group.

Major Products Formed

  • Oxidation: : Phenolic derivatives, such as hydroquinone.

  • Reduction: : Cyclopropane derivatives, such as cyclopropanol.

  • Substitution: : Free amino groups, which can be further modified or used in peptide synthesis.

Scientific Research Applications

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: has several applications in scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can be used as a probe to study biological systems and interactions.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: can be compared to other similar compounds, such as:

  • (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)cyclopropanecarboxylic acid

  • (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(3-nitrophenyl)cyclopropanecarboxylic acid

These compounds differ in their substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities. The presence of the tert-butoxycarbonyl group is a common feature that provides protection to the amino group during synthesis and reactions.

Properties

IUPAC Name

(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244205-60-5, 99200-89-2
Record name (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244205-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.